Phytane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Science:

- Biomarker: Phytane serves as a valuable biomarker in environmental studies due to its specific origin and persistence in the environment. Its presence in sediments, water samples, and even ice cores can indicate the past or present presence of methanogenic bacteria, which produce phytane during the anaerobic degradation of organic matter [].

- Tracing Processes: As phytane is relatively resistant to degradation, it can be used to trace various environmental processes. For instance, researchers can study the migration patterns of organic matter in marine and lacustrine environments by analyzing phytane concentrations in different sediment layers [].

Geochemistry:

- Paleoclimate Reconstruction: Phytane, along with other biomarkers, can aid in reconstructing past climate conditions. By analyzing the relative abundance of phytane and other hydrocarbons in ancient sediments, scientists can gain insights into past temperature and salinity levels, providing valuable information about past climate changes [].

- Oil and Gas Exploration: The presence and concentration of phytane in crude oil and natural gas can be used in hydrocarbon exploration to differentiate between oil sources and assess the maturity of the reservoir rock.

Analytical Chemistry:

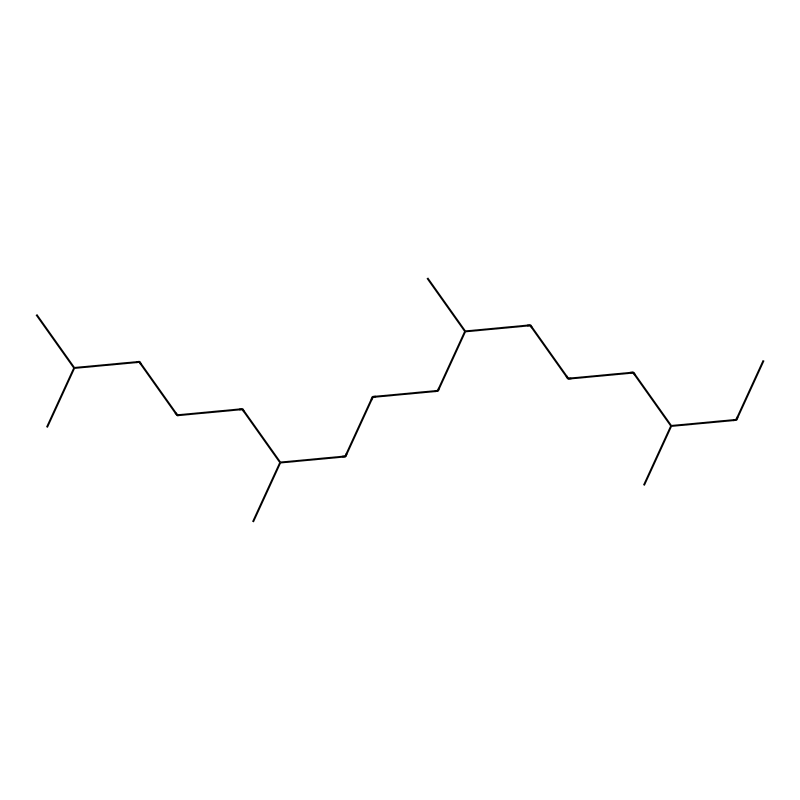

Phytane is a branched-chain alkane with the chemical formula CH, formally known as 2,6,10,14-tetramethylhexadecane. It is a non-polar organic compound that appears as a clear, colorless liquid at room temperature. Phytane is derived primarily from phytol, a component of chlorophyll, through the loss of its hydroxyl group and one carbon atom, yielding pristane as well . The compound features three chiral centers, resulting in eight possible stereoisomers, although it is typically encountered as a mixture of these isomers .

Phytane's primary role isn't directly involved in any biological processes within organisms. However, its presence in sediments and fossils serves as a biomarker. The ratio of phytane to pristane (another related alkane) can indicate the source of organic matter in sediments, aiding in studies of past ecosystems and environmental changes [].

Phytane can be synthesized through several methods:

- Hydrogenolysis of Phytol: The most common laboratory method involves treating phytol with hydrogen in the presence of a catalyst such as palladium on calcium carbonate .

- Thermal Maturation: Phytane can also be generated from the thermal maturation of organic matter in sediments, particularly from chlorophyll derivatives under specific redox conditions .

- Microbial Synthesis: Certain microorganisms can produce phytane through metabolic processes that involve the degradation of organic materials in anaerobic environments .

While phytane itself has limited commercial applications, it plays a crucial role in geochemical research. It serves as a proxy for understanding ancient atmospheric carbon dioxide levels and is utilized in petroleum geology to correlate oil with its source rocks. Its presence in geological samples helps scientists infer depositional environments and redox conditions during sediment formation .

Research has demonstrated that phytane interacts with various microbial communities during biodegradation processes. Studies indicate that certain bacteria can metabolize phytane under specific conditions, leading to the formation of different lipid compounds . The compound's resistance to degradation makes it useful as an inert marker in studies focused on oil spill impacts and environmental recovery.

Phytane shares structural similarities with several other hydrocarbons. Here are some notable compounds for comparison:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Pristane | CH | A linear alkane formed from phytol; has two chiral centers. |

| Crocetane | CH | A tail-to-tail linked isoprenoid; often co-elutes with phytane in chromatography. |

| Squalene | CH | A triterpene hydrocarbon; serves as a precursor to steroids and has multiple double bonds. |

| 2-Methylpentadecane | CH | A linear alkane similar in molecular weight but differing in structure; less branched than phytane. |

Uniqueness of Phytane: Phytane's distinct branched structure and the presence of multiple stereocenters contribute to its unique properties compared to linear alkanes like pristane and other hydrocarbons. Its stability and resistance to degradation make it a valuable marker in paleoclimatic studies and petroleum geology .

Physical Description

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

UNII

Use and Manufacturing

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

The distribution of pristane and phytane relative to the neighboring n-C17 and n-C18 peaks has been used to aid in the identification of crude oils and to detect the onset of biodegradation.

The ratio of dibenzothiophene to phenanthrene and the ratio of pristane to phytane, when coupled together, provide a ... way to infer crude oil source rock depositional environments and lithologies. Such knowledge can significantly assist in identifying the source formation(s) in a basin thereby providing valuable guidance for further exploration.

Analytic Laboratory Methods

This paper describes a new extraction method for the determination of aliphatic hydrocarbons (AHs) in soil and sediment samples, using continuous microwave-assisted extraction (MAE) combined with liquid-liquid extraction, for clean-up purposes. Analytical determinations were carried out by gas chromatography coupled with impact ionization mass spectrometry. The influence of the experimental conditions was tested using an agricultural soil spiked with standards (stored at 4 degrees C for 1 month) as reference soil. Maximum extraction efficiencies (80-90%) were achieved using 0.1-1.0 g of sample, 60microl of water and 3 mL of n-hexane (extractant) and 5 min of extraction time; less than 70% of the most volatile hydrocarbons (C(9)-C(12)) were recovered since many evaporated during the drying step of the sample. MAE was compared with a conventional extraction method such as Soxhlet and a good agreement in the results was obtained (average recovery percentage value of 105% by comparing MAE against Soxhlet). Quality parameters such as linear range (0.5-800 ug/g), limits of detection (LODs) (0.1-0.2 ug/g) and precision (RSD, 4-6%) were determined using spiked soil samples. This method was successfully applied to the analysis of aliphatic hydrocarbons (C(9)-C(27) including pristane and phytane) in contaminated real samples.